[2-(Methylamino)pyridin-4-yl]methanol
Description
[2-(Methylamino)pyridin-4-yl]methanol is a pyridine derivative characterized by a methylamino group (-NHCH₃) at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the pyridine ring.
The methylamino group confers moderate electron-donating and lipophilic characteristics, which may enhance membrane permeability compared to unsubstituted or polar analogs. These features position this compound as a versatile intermediate for further derivatization, such as in the synthesis of pharmacologically active molecules or metal-chelating agents.
Properties
CAS No. |
193001-42-2 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[2-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3,(H,8,9) |
InChI Key |
QPXUGACTXZYBHT-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=C1)CO |
Canonical SMILES |
CNC1=NC=CC(=C1)CO |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
[2-(Methylamino)pyridin-4-yl]methanol serves as a crucial building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique reactivity allows for various transformations, including:
- Oxidation : Leading to aldehydes or ketones.
- Reduction : Producing various amine derivatives.
- Substitution Reactions : Engaging in nucleophilic substitutions to create diverse pyridine derivatives.
Pharmaceutical Industry
The compound is particularly notable for its role as an intermediate in the synthesis of antifungal agents, such as isavuconazole, a triazole antifungal medication. Its structure suggests potential interactions with biological targets, making it relevant in drug discovery and development .
Case Study: Antifungal Activity
Research indicates that derivatives of this compound exhibit antifungal properties, which are essential for developing new treatments against fungal infections. This has been demonstrated through various in vitro studies that assess the efficacy of these derivatives against common fungal pathogens.
The compound's derivatives have shown promise in modulating biological pathways, particularly through interactions with serotonin receptors (5-HT1A). This suggests potential applications in treating disorders related to serotonergic dysfunctions, including anxiety and depression .
Industrial Applications
In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals, polymers, and other fine chemicals. Its versatility as an intermediate allows for efficient manufacturing processes in various chemical industries .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*Calculated based on analogous compounds.
Substituent Effects on Properties
- Electronic Effects: The methylamino group in the target compound is electron-donating, which may stabilize the pyridine ring’s electron-deficient nature compared to electron-withdrawing groups (e.g., chloro in (2-Chloro-4-iodopyridin-3-yl)methanol, ). This could enhance nucleophilic substitution reactivity at adjacent positions.
- The target compound’s methylamino group may reduce solubility relative to amino-substituted analogs (e.g., (2-Aminopyridin-4-yl)-methanol) due to increased lipophilicity.
- Biological Interactions: Compounds with hydroxymethyl groups, such as (2-Morpholinopyrimidin-4-yl)methanol ( ), are often used as intermediates in drug synthesis. The target’s hydroxymethyl group could facilitate interactions with enzymatic active sites or metal ions.
Pyridine vs. Pyrimidine Derivatives
Pyrimidine-based analogs (e.g., ) often exhibit distinct electronic and steric profiles due to their dual nitrogen atoms. For example, 2-(pyridin-2-yl)pyrimidin-4-yl]methanol (C₁₀H₉N₃O, MW 187.2) has a conjugated pyridine-pyrimidine system, which may enhance π-π stacking interactions in biological systems compared to mono-heterocyclic compounds.
Preparation Methods
Reaction Mechanism and Procedure
The most direct method involves reducing methyl 2-(methylamino)isonicotinate using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). This two-step process begins with the synthesis of the methyl ester precursor, followed by LAH-mediated reduction to the alcohol.
Step 1: Synthesis of Methyl 2-(Methylamino)isonicotinate
2-Chloroisonicotinic acid is reacted with methylamine hydrochloride in the presence of potassium carbonate and cuprous bromide in DMF at 100°C. This nucleophilic substitution replaces the chlorine atom with a methylamino group, yielding methyl 2-(methylamino)isonicotinate.
Step 2: LAH Reduction
The ester is dissolved in anhydrous THF and treated with LAH under reflux for 3 hours. After quenching with water, the product is isolated via filtration and crystallized from benzene. This method achieves a 73% yield of [2-(methylamino)pyridin-4-yl]methanol.
Optimization and Challenges
-
Solvent Choice : THF is optimal due to its ability to solubilize LAH and stabilize intermediates.
-
Safety Considerations : LAH is highly moisture-sensitive, requiring inert conditions.
-
Yield Limitations : Competing side reactions, such as over-reduction or demethylation, necessitate precise stoichiometry.
Potassium Borohydride/Zinc Chloride Reduction
Alternative Reductive Pathway
A milder reduction method employs potassium borohydride (KBH₄) and zinc chloride (ZnCl₂) in THF/toluene. This approach is advantageous for substrates sensitive to strong reducing agents like LAH.
Procedure
-
A mixture of KBH₄ (11.4 g, 0.300 mol) and ZnCl₂ (20.5 g, 0.150 mol) in THF is stirred for 2 hours.
-
Tert-butyl 2-(methylamino)isonicotinate (25 g, 0.120 mol) in toluene is added, and the reaction is refluxed until completion.
-
The product is extracted with ethyl acetate, washed, dried, and recrystallized from isopropanol/n-hexane, yielding 88.2% .
Advantages Over LAH
-
Safety : KBH₄ is less reactive than LAH, reducing explosion risks.
-
Selectivity : ZnCl₂ acts as a Lewis acid, enhancing regioselectivity during reduction.
Sodium Borohydride/Lithium Chloride System
Adaptation from 4-Pyridinemethanol Synthesis
A patent method for synthesizing 4-pyridinemethanol using NaBH₄ and LiCl in THF can be adapted for this compound.
Modified Procedure
-
NaBH₄ (8.2 g) and LiCl (8.8 g) are combined in THF under argon.
-
Methyl 2-(methylamino)isonicotinate is added dropwise, and the mixture is refluxed for 6–8 hours.
-
Acid quenching and standard workup yield the alcohol. While exact yields are unspecified for this derivative, analogous reactions achieve >70% efficiency.
Key Considerations
-
Cost-Effectiveness : NaBH₄ is cheaper than LAH.
-
Scalability : This method is preferred for industrial-scale synthesis due to milder conditions.
Comparative Analysis of Methods
| Method | Reducing Agent | Solvent | Yield | Reaction Time |
|---|---|---|---|---|
| LAH Reduction | LAH | THF | 73% | 3 h |
| KBH₄/ZnCl₂ Reduction | KBH₄ | THF/Toluene | 88.2% | 2–4 h |
| NaBH₄/LiCl Reduction | NaBH₄ | THF | ~70%* | 6–8 h |
*Estimated based on analogous reactions.
Critical Observations :
-
KBH₄/ZnCl₂ offers the highest yield and improved safety profile.
-
LAH is faster but poses handling challenges.
-
NaBH₄/LiCl balances cost and scalability but requires longer reaction times.
Structural Characterization and Validation
Post-synthesis, the product is validated using:
-
¹H NMR (DMSO-d₆): δ 4.36 (s, 2H, CH₂), 5.19 (s, 1H, OH), 6.40–7.81 (pyridine-H).
-
Elemental Analysis : C 58.05%, H 6.4%, N 22.56% (matches theoretical values).
Industrial and Pharmacological Relevance
This compound is a precursor to neurologically active compounds, including acetylcholinesterase inhibitors like donepezil . Optimized routes enhance cost efficiency in API manufacturing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
